Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, a symmetrical aromatic dialdehyde that has garnered significant interest as a versatile building block in supramolecular chemistry and materials science. This document delves into the molecule's structural features, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on its burgeoning applications in the biomedical field, particularly its role as a key linker in the construction of Covalent Organic Frameworks (COFs) for advanced drug delivery systems. Furthermore, we explore its potential in the development of novel fluorescent probes, contextualized within the broader landscape of naphthalene derivatives in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design of advanced materials and novel therapeutic and diagnostic agents.
Introduction: The Naphthalene Scaffold in Drug Discovery and Materials Science
The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the beta-blocker Propranolol, and the antifungal agent Terbinafine all feature the naphthalene moiety, highlighting its importance in drug design. The rigid, planar structure of the naphthalene system provides a well-defined framework for the spatial orientation of functional groups, facilitating precise interactions with biological targets.
Beyond its role in pharmaceuticals, the unique photophysical properties of naphthalene derivatives have made them invaluable as fluorescent probes for sensing and imaging.[1] Their high quantum yields and excellent photostability make them ideal candidates for developing robust diagnostic tools.[1] The introduction of reactive functional groups, such as aldehydes, onto the naphthalene core further expands its utility, enabling its incorporation into larger, more complex molecular architectures.
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (also referred to as 2,6-dihydroxy-1,5-naphthalenedicarboxaldehyde or 2,6-DHNA) is a prime example of a functionalized naphthalene derivative with significant potential. Its symmetrical design, featuring two hydroxyl and two aldehyde groups, makes it an exceptional building block for the synthesis of advanced polymeric materials, most notably Covalent Organic Frameworks (COFs).[2][3] These highly ordered, porous materials are at the forefront of research for a variety of applications, including drug delivery, due to their tunable porosity and high surface area.[4][5] This guide will provide an in-depth exploration of the molecular structure, synthesis, and applications of this versatile compound.
Molecular Structure and Physicochemical Properties
Chemical Identity and Structure
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a solid, typically appearing as a yellow powder.[6] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | [7] |
| Synonyms | 1,5-Diformyl-2,6-dihydroxynaphthalene | [6] |
| CAS Number | 7235-47-4 | [7] |
| Molecular Formula | C₁₂H₈O₄ | [7] |
| Molecular Weight | 216.19 g/mol | [8] |
| Appearance | Yellow solid powder | [6] |
| Melting Point | 270 °C | [6] |
| Purity | Typically ≥98% | [7] |
| Storage | Inert atmosphere, 2-8°C | |
The molecule's structure is characterized by a naphthalene core with hydroxyl (-OH) and aldehyde (-CHO) groups at the 2,6 and 1,5 positions, respectively. This substitution pattern results in a high degree of symmetry and planarity. The intramolecular hydrogen bonding between the hydroxyl protons and the adjacent aldehyde carbonyl oxygens is a key feature, influencing the molecule's conformation and reactivity.
Spectroscopic Profile
The definitive identification and purity assessment of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms. Based on available data for the compound in CDCl₃, the following characteristic chemical shifts (δ) are observed: δ 11.59, 10.76, 9.14, 7.36 ppm.[9] The downfield shifts are indicative of protons in electron-poor environments, such as those of the aldehyde and hydroxyl groups, as well as the aromatic protons.
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¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. In DMSO-d₆, the following chemical shifts are reported: δ 193.21, 162.02, 132.84, 126.33, 121.80, 113.80 ppm.[9] The peak at 193.21 ppm is characteristic of the aldehyde carbonyl carbon.
Infrared (IR) Spectroscopy:
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A strong, sharp carbonyl (C=O) stretching band from the aldehyde groups, typically in the region of 1650-1700 cm⁻¹.
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O-H stretching vibrations from the hydroxyl groups, likely appearing as a broad band in the region of 3200-3600 cm⁻¹.
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C-H stretching and bending vibrations for the aromatic ring.
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C=C stretching vibrations characteristic of the aromatic naphthalene core.
UV-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of naphthalene and its derivatives is characterized by strong absorptions in the ultraviolet region due to π-π* electronic transitions within the aromatic system.[10] The extended conjugation in 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, along with the presence of auxochromic hydroxyl groups and chromophoric aldehyde groups, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene. This property is fundamental to its use in fluorescent probes.
Crystallographic Data
A search of the available scientific literature did not yield a publicly available single-crystal X-ray structure for 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde. The determination of its crystal structure would provide invaluable, definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. This data would be highly beneficial for computational modeling and for understanding the formation of crystalline materials like COFs.
Synthesis and Purification
The synthesis of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is typically achieved through the formylation of its precursor, 2,6-dihydroxynaphthalene. The introduction of aldehyde groups onto an electron-rich aromatic ring, such as a phenol or naphthol, can be accomplished via several named reactions, including the Duff reaction and the Reimer-Tiemann reaction.[11]
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent.[11] The reaction proceeds via an electrophilic aromatic substitution mechanism where an iminium ion, generated from HMTA, is attacked by the electron-rich naphthol ring, preferentially at the ortho position to the hydroxyl groups.[11][12] Subsequent hydrolysis yields the desired aldehyde. The Reimer-Tiemann reaction, on the other hand, employs chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[13]
A detailed protocol for the synthesis of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (2,6-DHNA) has been reported as a modified procedure.[9]
Detailed Experimental Protocol: Synthesis of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde[11]
This protocol is based on a modified literature method and provides a reliable route to the target compound.
Materials and Reagents:
Step-by-Step Procedure:
-
Preparation of the Formylating Agent: In a round-bottom flask, add formamidine acetate (2.81 g, 27 mmol) to 80 mL of dioxane. Stir the suspension and gradually heat to 95 °C.
-
Activation: Once the temperature reaches 95 °C, add acetic anhydride (5.1 mL, 54 mmol) to the flask. Continue stirring until all the formamidine acetate has completely dissolved. This in-situ reaction generates the active electrophile for the formylation.
-
Formylation Reaction: To the solution of the activated formylating agent, add 2,6-naphthalenediol (540 mg, 3.375 mmol) and seal the flask. Allow the reaction to proceed for two days at this temperature.
-
Work-up and Hydrolysis: After two days, cool the reaction mixture to room temperature. Remove the dioxane under reduced pressure at 60 °C using a rotary evaporator. To the residue, add 80 mL of water and stir for 4 hours at 60 °C. Subsequently, add 80 mL of 1 M hydrochloric acid solution and continue stirring for 18 hours. This hydrolysis step is crucial for converting the reaction intermediate into the final aldehyde product.
-
Isolation of Crude Product: Collect the resulting precipitate by filtration and wash it with hexanes.
-
Purification: Purify the crude powder by column chromatography using a mixture of dichloromethane and hexanes (50:50) as the eluent.
-
Final Product: After chromatography, a pure yellow powder of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is obtained (yield: 74%).
Rationale Behind Experimental Choices
-
Choice of Formylating Agent: The use of formamidine acetate and acetic anhydride provides a convenient and effective in-situ method for generating the electrophilic species required for the formylation of the electron-rich naphthalene diol.
-
Solvent: Dioxane is a suitable high-boiling point, aprotic solvent that can dissolve the reactants and facilitate the reaction at the required temperature.
-
Reaction Time and Temperature: The prolonged reaction time (two days) at an elevated temperature (95 °C) is necessary to ensure the completion of the double formylation on the naphthalene ring.
-
Hydrolysis: The acidic hydrolysis step is essential to break down the intermediate species formed during the reaction and generate the final aldehyde functional groups.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products, ensuring high purity of the final compound.
Applications in Research and Drug Development
The unique molecular architecture of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, with its four strategically placed reactive groups on a rigid scaffold, makes it a highly valuable component in the development of advanced materials and functional molecules.
A Key Linker for Covalent Organic Frameworks (COFs) in Drug Delivery
The most prominent application of this molecule is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[2][3] COFs are a class of crystalline porous polymers with highly ordered structures and tunable porosity.[4][5] The aldehyde groups of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde can readily undergo condensation reactions with amine-containing linkers to form stable imine bonds, resulting in the formation of a robust, porous framework.
Advantages for Drug Delivery:
-
Biocompatibility: The dihydroxy groups contribute to the hydrophilic nature of the resulting COFs, which can enhance their biocompatibility and dispersibility in aqueous environments, a critical factor for intravenous drug delivery.[2]
-
High Drug Loading Capacity: The inherent porosity and high surface area of COFs derived from this linker allow for the efficient encapsulation of therapeutic agents.[2]
-
Tunable Porosity: The size of the pores within the COF can be rationally designed by choosing appropriate co-monomers, allowing for the controlled loading and release of drugs of different sizes.
-
Structural Stability: The strong covalent bonds forming the framework provide excellent chemical and thermal stability, ensuring the integrity of the drug delivery vehicle under physiological conditions.[2]
-
Further Functionalization: The reactive aldehyde groups can also serve as handles for the post-synthetic modification of the COF, enabling the attachment of targeting ligands or other functional molecules for precision medicine applications.[2]
Caption: Synthesis of a COF for drug delivery using 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde.
Potential as a Scaffold for Fluorescent Probes
Naphthalene dicarbaldehyde derivatives are known to be effective fluorogenic reagents.[11][13] They can react with primary amines, such as those found in biomolecules like amino acids and neurotransmitters, to form highly fluorescent isoindole derivatives. This reaction forms the basis for sensitive detection methods in bioanalysis. For instance, naphthalene-2,3-dicarboxaldehyde has been successfully used to develop fluorescent probes for glutathione, with applications in monitoring oxidative stress in living cells and in patients with conditions like sepsis.[11][14]
Given its structural similarities, 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde holds promise as a scaffold for the design of novel fluorescent probes. The two aldehyde groups offer the potential for creating cross-linked or dimeric fluorescent products upon reaction with specific analytes, which could lead to unique sensing mechanisms and improved selectivity. The hydroxyl groups can modulate the photophysical properties of the naphthalene core and can also be used as sites for further chemical modification to tune the probe's solubility, targeting ability, and sensing characteristics.
Conclusion and Future Outlook
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a molecule of significant academic and commercial interest, primarily driven by its role as a superior building block for the construction of Covalent Organic Frameworks. Its well-defined, symmetrical structure and versatile reactivity make it an ideal candidate for creating highly ordered, porous materials with tailored properties for applications in drug delivery and beyond. The detailed synthetic protocol and spectroscopic data provided in this guide offer a solid foundation for researchers working with this compound.
Looking ahead, several avenues of research warrant further exploration. The development of new COFs based on this linker with varied functionalities could lead to more sophisticated drug delivery systems capable of targeted delivery and stimuli-responsive release. Furthermore, a systematic investigation into the potential of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde and its derivatives as fluorescent probes for biologically relevant analytes could open up new possibilities in diagnostics and bioimaging. The determination of its single-crystal X-ray structure remains a key objective that would greatly enhance our understanding of its solid-state properties and its role in the templating of crystalline materials. As the fields of materials science and medicinal chemistry continue to converge, the importance of versatile molecular building blocks like 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is set to grow.
References
-
CD Bioparticles. (n.d.). 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde. Retrieved January 21, 2026, from [Link]
-
Kim, H. M., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411–1420. [Link]
-
ResearchGate. (2018). (PDF) Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved January 21, 2026, from [Link]
-
Pal, T., Ghosh, T. K., & Palt, A. (n.d.). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]
-
Lee, G. J., et al. (2002). Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases. Journal of Chromatography A, 979(1-2), 165-173. [Link]
-
MDPI. (2020). Covalent Organic Frameworks: From Materials Design to Biomedical Application. Molecules, 25(24), 5949. [Link]
-
PubMed. (2021). Covalent Organic Frameworks for Biomedical Applications. Advanced Healthcare Materials, 10(6), e2002090. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing COF Synthesis with High-Purity 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde. Retrieved January 21, 2026, from [Link]
-
PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(3), 1861-1881. [Link]
-
ResearchGate. (2012). (PDF) A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. [Link]
-
Jiangnan University. (n.d.). Covalent organic frameworks confining ultra-dense hydrated hydrogen-bond networks for efficient intrinsic proton conduction. [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Dihydroxynaphthalene. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). 2,6-Dihydroxynaphthalene. Retrieved January 21, 2026, from [Link]
Sources